Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate
Overview
Description
Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate is a synthetic compound known for its significant biological activity, particularly in the realm of thyroid hormone analogs. This compound is structurally related to naturally occurring thyroid hormones and is often studied for its potential therapeutic applications and its role in metabolic regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate typically involves the iodination of a tyrosine derivative. The process generally includes the following steps:
Iodination: The introduction of iodine atoms to the tyrosine molecule. This can be achieved using iodine monochloride (ICl) or other iodinating agents under controlled conditions.
Hydroxylation: The addition of a hydroxyl group to the aromatic ring, often facilitated by catalysts or specific reaction conditions to ensure selectivity.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: for controlled iodination.
Purification steps: such as crystallization or chromatography to ensure high purity.
Quality control measures: to maintain consistency and compliance with regulatory standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to deiodinated products.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: For specific substitutions, catalysts like palladium on carbon (Pd/C) may be used.
Major Products:
Oxidized derivatives: Such as quinones.
Deiodinated products: Resulting from reduction reactions.
Substituted analogs: Depending on the nature of the electrophilic substitution.
Chemistry:
Analytical standards: Used as a reference compound in various analytical techniques.
Synthetic intermediates: Employed in the synthesis of more complex molecules.
Biology:
Thyroid hormone analogs: Studied for their effects on metabolic processes and thyroid function.
Cell signaling studies: Used to investigate the pathways influenced by thyroid hormones.
Medicine:
Therapeutic potential: Explored for treating thyroid-related disorders and metabolic diseases.
Diagnostic tools: Utilized in assays to measure thyroid function and hormone levels.
Industry:
Pharmaceutical manufacturing: As an intermediate or active ingredient in drug formulations.
Biotechnology: In the development of diagnostic kits and research reagents.
Mechanism of Action
The compound exerts its effects primarily by mimicking the action of natural thyroid hormones. It binds to thyroid hormone receptors in the nucleus of cells, influencing gene expression and metabolic activity. The molecular targets include:
Thyroid hormone receptors (TRs): TRα and TRβ, which regulate various physiological processes.
Metabolic enzymes: Such as hexokinase and glucose-6-phosphatase, involved in glucose metabolism.
Signaling pathways: Including those related to growth, development, and energy expenditure.
Comparison with Similar Compounds
3,3’,5-Triiodo-L-thyronine (T3): A naturally occurring thyroid hormone with similar biological activity.
Levothyroxine (T4): Another thyroid hormone used therapeutically for hypothyroidism.
Diiodotyrosine (DIT): A precursor in the biosynthesis of thyroid hormones.
Uniqueness: Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate is unique due to its specific iodination pattern and its potential for selective receptor binding, which may offer advantages in therapeutic applications over other thyroid hormone analogs.
Properties
IUPAC Name |
sodium;(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/p-1/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXXSUDPJJJJLC-UTONKHPSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@H](C(=O)[O-])N)I)I)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I3NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41670-36-4 | |
Record name | D-Triiodothyronine sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041670364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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